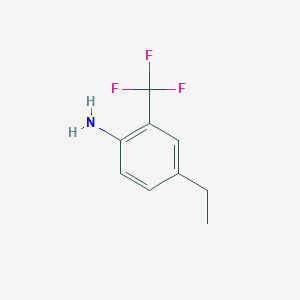
4-Ethyl-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-ethyl-2-(trifluoromethyl)benzene followed by reduction of the nitro group to an amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
4-Ethyl-2-(trifluoromethyl)aniline is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries.
Biology
Research has indicated that the compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further investigation in pharmaceutical applications.
- Anticancer Activity : The compound's interaction with specific biological targets could modulate enzyme or receptor activity, leading to potential anticancer effects.
Medicine
Due to its unique chemical structure, this compound is being explored for drug development. The trifluoromethyl group may enhance the pharmacokinetic properties of drugs, improving their efficacy and safety profiles.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives related to this compound. The results showed significant inhibition of bacterial growth at certain concentrations, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
Research focusing on the structure-activity relationship of compounds similar to this compound revealed promising results in inhibiting tumor growth in vitro. Further studies are needed to evaluate its effectiveness in vivo and understand the underlying mechanisms.
Data Tables
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)aniline involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target enzymes and receptors. The amine group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)benzenamine
- 4-Ethyl-2-(difluoromethyl)benzenamine
- 4-Ethyl-2-(trifluoromethyl)benzamide
Uniqueness
4-Ethyl-2-(trifluoromethyl)aniline is unique due to the presence of both an ethyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, compared to similar compounds. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s behavior in various chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C9H10F3N |
|---|---|
Peso molecular |
189.18 g/mol |
Nombre IUPAC |
4-ethyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3 |
Clave InChI |
GGXFKZRMRIPROB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













